molecular formula C15H15F3N2O2S B8153710 4-Amino-N-benzyl-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide

4-Amino-N-benzyl-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide

Cat. No.: B8153710
M. Wt: 344.4 g/mol
InChI Key: BGKIWZAQTVNGDB-UHFFFAOYSA-N
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Description

4-Amino-N-benzyl-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. Sulfonamides have a wide range of applications in medicinal chemistry due to their antibacterial and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-benzyl-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide.

    Alkylation: The sulfonamide is alkylated with benzyl chloride and 2,2,2-trifluoroethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Nitrobenzenesulfonamide.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Pathways: It can interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Lacks the benzyl and trifluoroethyl groups.

    N-Benzylbenzenesulfonamide: Lacks the amino and trifluoroethyl groups.

    N-(2,2,2-Trifluoroethyl)benzenesulfonamide: Lacks the amino and benzyl groups.

Uniqueness

4-Amino-N-benzyl-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide is unique due to the presence of all three functional groups (amino, benzyl, and trifluoroethyl), which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N-benzyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-20(10-12-4-2-1-3-5-12)23(21,22)14-8-6-13(19)7-9-14/h1-9H,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKIWZAQTVNGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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